2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide
Description
2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a methylthio (-SMe) group at position 3 and a chloroacetamide moiety at position 4. This compound belongs to a class of bioactive molecules where the thiadiazole ring serves as a pharmacophore due to its electron-deficient nature, enabling interactions with biological targets such as kinases and enzymes .
Its structural uniqueness lies in the combination of sulfur-containing groups (thiadiazole and methylthio), which may influence redox activity or metal-binding properties.
Properties
IUPAC Name |
2-chloro-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(12-9-5)7-3(10)2-6/h2H2,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBSTKRPXRHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 3-(methylthio)-1,2,4-thiadiazole-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide exhibits significant antimicrobial and antifungal properties. Its mechanism may involve the inhibition of specific enzymes or receptors in pathogens, disrupting essential biological processes necessary for their survival. Studies have demonstrated effectiveness against various bacterial strains and fungal species, making it a promising candidate for further exploration in drug development aimed at combating infections .
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, this compound has shown potential cytotoxicity against cancer cell lines. Preliminary studies suggest that derivatives containing the thiadiazole moiety can induce apoptosis in cancer cells. This property positions this compound as a candidate for anticancer drug development .
Case Study 1: Antimicrobial Efficacy
A study published in Heterocycles evaluated several thiadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that compounds structurally similar to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Anti-inflammatory Activity
Another comprehensive evaluation focused on thiazole and thiadiazole derivatives revealed significant anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers following treatment with these compounds. This suggests that this compound could also be effective in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential candidate for antimicrobial agents.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Acetamide-Thiadiazole Derivatives
Key Observations:
Substituent Position and Bioactivity: The position of substituents on the thiadiazole ring critically affects bioactivity. Dichloroacetamide derivatives (e.g., ) exhibit potent kinase inhibition (IC50 ~30 nM), suggesting that electron-withdrawing groups enhance target affinity.
Heterocycle Core Modifications :
- Replacing the thiadiazole with an oxadiazole (e.g., ) reduces electron deficiency, which may diminish interactions with catalytic lysine residues in kinases. This aligns with the herbicidal use of oxadiazole derivatives like butachlor .
Functional Group Effects: Cyanosubstitution (e.g., ) introduces hydrogen-bonding capability, improving solubility and kinase activation profiles compared to chloroacetamides. Methylthio groups (target compound) offer a balance between lipophilicity and metabolic stability, as sulfur atoms can participate in detoxification pathways less readily than halogenated groups.
Key Observations:
- Base Selection : Triethylamine is commonly used to scavenge HCl during acetamide formation, while DIPEA (diisopropylethylamine) is preferred for moisture-sensitive reactions .
- Solvent Effects : THF and 1,4-dioxane are optimal for polar intermediates, whereas pet-ether facilitates recrystallization of final products .
Biological Activity
2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
- Molecular Formula : C₅H₆ClN₃OS₂
- Molecular Weight : 223.70 g/mol
- CAS Number : 35229-58-4
Synthesis
The synthesis of this compound generally involves the reaction of 3-(methylthio)-1,2,4-thiadiazole-5-amine with chloroacetyl chloride in the presence of a base like triethylamine. The reaction conditions typically include stirring at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product .
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the thiadiazole moiety can effectively inhibit the growth of various bacterial strains and fungi. Specific findings related to this compound include:
- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial action comparable to established antibiotics .
- Antifungal Activity : Similar studies have reported antifungal properties against strains such as Aspergillus niger, indicating its potential utility in treating fungal infections .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It is believed that the compound interacts with specific enzymes in pathogens, blocking their active sites and disrupting essential metabolic processes. This inhibition can lead to cell death or stunted growth in microorganisms .
Comparative Analysis with Similar Compounds
A comparison with other similar thiadiazole derivatives reveals unique attributes of this compound:
| Compound Name | Antimicrobial Activity | Unique Features |
|---|---|---|
| 2-Chloro-N-(3-methoxyphenyl)acetamide | Moderate | Methoxy group enhances activity |
| 2-Chloro-N-(3-chlorophenyl)acetamide | Moderate | Chlorine atom increases lipophilicity |
| This compound | High | Methylthio group enhances potency |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound exhibited an MIC of 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin (MIC = 47.5 μg/mL) .
- Antifungal Activity : In another investigation, compounds with a similar structure showed significant inhibition zones against Candida albicans and Aspergillus fumigatus, suggesting broad-spectrum antifungal potential .
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common procedure involves reacting 5-amino-3-(methylthio)-1,2,4-thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used under reflux conditions . Optimization focuses on controlling temperature (20–25°C for exothermic reactions), stoichiometric ratios (1:1.2 molar ratio of amine to chloroacetyl chloride), and pH to minimize side products like hydrolysis. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
Advanced: How can regioselectivity challenges during synthesis be addressed, particularly in avoiding thiadiazole ring degradation?
Answer:
Regioselectivity issues arise due to competing reactions at the thiadiazole sulfur or nitrogen atoms. Strategies include:
- Temperature control: Lower temperatures (0–5°C) reduce ring-opening side reactions .
- Protecting groups: Temporarily blocking reactive sites (e.g., using Boc groups) on the thiadiazole ring .
- Catalytic additives: Triethylamine or DIPEA to stabilize intermediates and direct reactivity toward the acetamide bond .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol-DMF mixtures) is critical .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy: H and C NMR confirm the acetamide linkage (δ 4.2–4.5 ppm for CHCl) and thiadiazole ring protons (δ 7.1–7.3 ppm) .
- Mass spectrometry (MS): ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 248.6) and fragmentation patterns .
- HPLC: Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced: How can conflicting biological activity data (e.g., IC50_{50}50 variability) be resolved in enzyme inhibition assays?
Answer:
Discrepancies in IC values may arise from assay conditions or target specificity. Methodological solutions include:
- Standardized protocols: Fixed incubation times (e.g., 30 min for kinase assays) and uniform ATP concentrations to reduce variability .
- Control experiments: Use of reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Dose-response curves: Triplicate measurements across 8–12 concentration points to improve statistical reliability .
Basic: What functional groups contribute to its stability, and how should the compound be stored?
Answer:
The chloroacetamide group and methylthio-thiadiazole ring confer moderate stability. Key storage guidelines:
- Temperature: –20°C in airtight, amber vials to prevent photodegradation .
- Humidity control: Desiccants (silica gel) to avoid hydrolysis of the acetamide bond in humid conditions .
Advanced: What degradation pathways are observed under acidic/basic conditions, and how can they be mitigated?
Answer:
Hydrolysis of the acetamide bond is the primary degradation pathway:
- Acidic conditions: Protonation of the thiadiazole nitrogen leads to ring opening, forming thiol intermediates .
- Basic conditions: Nucleophilic attack on the chloroacetamide group generates carboxylic acid derivatives .
Mitigation strategies include buffering reaction media (pH 6–8) and avoiding prolonged exposure to polar aprotic solvents .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
Answer:
- Solubility screening: Phase solubility studies in DMSO (stock solutions), followed by dilution in PBS or cell culture media (<1% DMSO final) .
- Preferred solvents: DMSO for in vitro assays; ethanol or PEG-400 for in vivo studies due to low toxicity .
Advanced: What computational methods are used to predict binding modes with biological targets?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
- MD simulations: GROMACS for assessing binding stability (50–100 ns trajectories) .
- QSAR models: Hammett constants and logP values to correlate substituent effects with activity .
Basic: What are the key structural analogs, and how do substitutions alter activity?
Answer:
- Analog 1: Replacement of methylthio with ethylthio increases lipophilicity (logP +0.5) but reduces solubility .
- Analog 2: Substituting chlorine with fluorine enhances metabolic stability but lowers target affinity (IC increases 2-fold) .
Advanced: How can contradictory data from in vitro vs. in vivo toxicity studies be reconciled?
Answer:
Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activation in vivo). Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
